molecular formula C16H27N5O3S B5619399 (4aR*,8aR*)-7-(4,6-dimethylpyrimidin-2-yl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide

(4aR*,8aR*)-7-(4,6-dimethylpyrimidin-2-yl)-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide

Cat. No. B5619399
M. Wt: 369.5 g/mol
InChI Key: CBVHRSPBDCGBGY-GDBMZVCRSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves complex chemical reactions, often starting with diazotization processes or the reaction of specific sulfonamides with aromatic aldehydes to create Schiff bases. These bases are further reacted with metal ions to form complexes, indicating the versatility and reactivity of sulfonamide compounds in creating biologically active molecules [(Badgujar, More, & Meshram, 2017)].

Molecular Structure Analysis

Studies using various spectroscopic techniques, such as IR, NMR, and mass spectrometry, along with X-ray crystallography, have elucidated the structures of sulfonamide compounds and their complexes. These analyses reveal intricate details about the molecular geometry, bonding nature, and the influence of substituents on the compound's overall structure [(Shahid et al., 2018)].

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, they can undergo nucleophilic substitution reactions, diazotization, and coupling reactions to form azo dyes and complexes with metals, highlighting their potential for creating diverse chemical entities with specific functions [(Chohan, Shad, & Nasim, 2009)].

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystallinity, can be significantly affected by the nature of the substituents and the presence of metal complexes. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields [(Rodríguez et al., 2009)].

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity patterns, stability, and interaction with other molecules, are key to their application in synthesis and pharmaceuticals. Their ability to form stable complexes with metals and to undergo specific reactions makes them valuable in medicinal chemistry and materials science [(Wang et al., 2017)].

properties

IUPAC Name

(4aR,8aR)-7-(4,6-dimethylpyrimidin-2-yl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-12-9-13(2)18-15(17-12)20-7-5-16(22)6-8-21(11-14(16)10-20)25(23,24)19(3)4/h9,14,22H,5-8,10-11H2,1-4H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVHRSPBDCGBGY-GDBMZVCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCN(CC3C2)S(=O)(=O)N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N2CC[C@]3(CCN(C[C@H]3C2)S(=O)(=O)N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,8aR)-7-(4,6-dimethylpyrimidin-2-yl)-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-sulfonamide

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